セクロピンA (1-7)-メリチンA (2-9) アミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

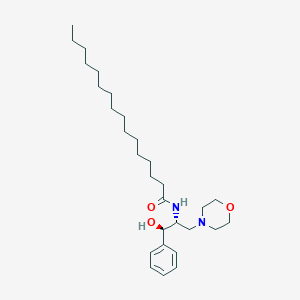

Cecropin A (1-7)-Melittin A (2-9) amide is a hybrid antimicrobial peptide derived from the combination of the first seven amino acids of Cecropin A and the second to ninth amino acids of Melittin. This compound is known for its potent antimicrobial properties, making it a subject of interest in various scientific fields.

科学的研究の応用

Cecropin A (1-7)-Melittin A (2-9) amide has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in antimicrobial defense mechanisms.

Medicine: Explored for potential therapeutic applications, including as an antibiotic alternative and in cancer treatment.

Industry: Potential use in developing antimicrobial coatings and materials.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cecropin A (1-7)-Melittin A (2-9) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

Deprotection: Temporary protecting groups on the amino acids are removed using TFA.

Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

While industrial-scale production of peptides like Cecropin A (1-7)-Melittin A (2-9) amide is less common, advancements in peptide synthesis technologies are making it more feasible. Techniques such as microwave-assisted SPPS and automated peptide synthesizers are employed to enhance efficiency and yield.

化学反応の分析

Types of Reactions

Cecropin A (1-7)-Melittin A (2-9) amide primarily undergoes:

Hydrolysis: Breaking down into smaller peptides or amino acids.

Oxidation: Particularly at methionine residues, leading to sulfoxide formation.

Amidation: Formation of amide bonds during synthesis.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, often using HCl or NaOH.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Amidation: Carbodiimides like EDC or DCC in the presence of HOBt.

Major Products

Hydrolysis: Smaller peptide fragments or individual amino acids.

Oxidation: Methionine sulfoxide derivatives.

Amidation: Formation of peptide bonds resulting in the final peptide structure.

作用機序

The antimicrobial activity of Cecropin A (1-7)-Melittin A (2-9) amide is primarily due to its ability to disrupt microbial cell membranes. The peptide inserts into the lipid bilayer, forming pores that lead to cell lysis and death. This mechanism involves:

Electrostatic interactions: Attraction between the cationic peptide and the negatively charged microbial membrane.

Hydrophobic interactions: Insertion of the peptide into the lipid bilayer, disrupting membrane integrity.

類似化合物との比較

Similar Compounds

Cecropin A: A natural antimicrobial peptide with similar membrane-disrupting properties.

Melittin: The principal component of bee venom, known for its potent antimicrobial and cytolytic activities.

Magainin: Another antimicrobial peptide with a similar mode of action.

Uniqueness

Cecropin A (1-7)-Melittin A (2-9) amide combines the beneficial properties of both Cecropin A and Melittin, resulting in enhanced antimicrobial activity and broader spectrum efficacy. This hybrid peptide is less prone to resistance development compared to traditional antibiotics, making it a promising candidate for future therapeutic applications.

特性

IUPAC Name |

(2S)-2,6-diamino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H152N22O15/c1-14-56(12)75(87(124)98-50-72(112)99-57(13)77(114)109-73(54(8)9)89(126)108-69(46-53(6)7)83(120)103-65(37-23-28-42-93)81(118)110-74(55(10)11)88(125)104-67(76(96)113)44-51(2)3)111-82(119)66(38-24-29-43-94)100-79(116)63(35-21-26-40-91)101-85(122)70(47-58-30-16-15-17-31-58)107-84(121)68(45-52(4)5)106-80(117)64(36-22-27-41-92)102-86(123)71(105-78(115)61(95)33-20-25-39-90)48-59-49-97-62-34-19-18-32-60(59)62/h15-19,30-32,34,49,51-57,61,63-71,73-75,97H,14,20-29,33,35-48,50,90-95H2,1-13H3,(H2,96,113)(H,98,124)(H,99,112)(H,100,116)(H,101,122)(H,102,123)(H,103,120)(H,104,125)(H,105,115)(H,106,117)(H,107,121)(H,108,126)(H,109,114)(H,110,118)(H,111,119)/t56-,57-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,73-,74-,75-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTUWZOBAVPERW-VZYQMWHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H152N22O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1770.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

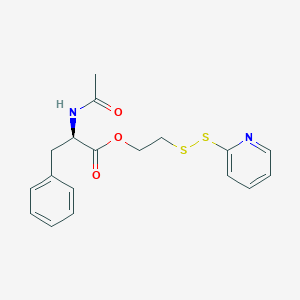

![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)